molecular formula C19H26N2O4S3 B2609796 5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole CAS No. 690973-83-2

5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole

Cat. No.: B2609796
CAS No.: 690973-83-2
M. Wt: 442.61
InChI Key: GOYKMYZMOFFBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes in the body, which leads to the inhibition of cell growth and the induction of cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, which makes it a potential candidate for the development of new antibiotics. It has also been found to inhibit the growth of cancer cells, which makes it a potential candidate for the development of new anticancer agents. Additionally, it has been found to protect neurons from damage, which makes it a potential candidate for the development of new neuroprotective agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole in lab experiments is its potential as a new drug candidate. Its antimicrobial, anticancer, and neuroprotective properties make it a promising compound for further development. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been found to be toxic to some cells, which could limit its potential applications.

Future Directions

There are several future directions for research on 5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole. One direction is to further study its mechanism of action to gain a better understanding of how it works. Another direction is to optimize the synthesis method to obtain higher yields of the compound. Additionally, further research could be done to explore its potential applications in other fields, such as the development of new antiviral agents or the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole has been achieved through various methods. One of the most common methods involves the reaction of 2-propylsulfonyl-4-tosylthiazole with azepane in the presence of a base. Another method involves the reaction of 2-propylsulfonyl-4-tosylthiazole with azepane in the presence of a solvent and a catalyst. These methods have been optimized to obtain high yields of the compound.

Scientific Research Applications

5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties and has been used in the development of new antibiotics. It has also been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells. Additionally, it has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from damage.

Properties

IUPAC Name

5-(azepan-1-yl)-4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S3/c1-3-14-27(22,23)19-20-17(18(26-19)21-12-6-4-5-7-13-21)28(24,25)16-10-8-15(2)9-11-16/h8-11H,3-7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYKMYZMOFFBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C(S1)N2CCCCCC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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